Product packaging for Quinoline-2-carbonyl chloride(Cat. No.:CAS No. 50342-01-3)

Quinoline-2-carbonyl chloride

Cat. No.: B1302294
CAS No.: 50342-01-3
M. Wt: 191.61 g/mol
InChI Key: WFVMVMAUXYOQSW-UHFFFAOYSA-N
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Description

Quinaldoyl chloride is a quinaldine derivative.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6ClNO B1302294 Quinoline-2-carbonyl chloride CAS No. 50342-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVMVMAUXYOQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375218
Record name quinoline-2-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50342-01-3
Record name quinoline-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinaldoyl chloride
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The Significance of Quinoline 2 Carbonyl Chloride As a Versatile Intermediate in Organic Synthesis

Quinoline-2-carbonyl chloride is a pivotal intermediate in the field of organic synthesis, primarily owing to the high reactivity of its acyl chloride functional group. smolecule.com This reactivity allows it to readily undergo nucleophilic acyl substitution reactions with a variety of nucleophiles, such as amines, alcohols, and phenols. smolecule.com This capability is instrumental in the construction of diverse molecular architectures, particularly in the formation of amides and esters. ontosight.ai

The synthesis of quinoline-2-carboxamides, for instance, is a common application where the reaction of this compound with various amines leads to the formation of a stable amide bond. mdpi.com This reaction is fundamental in medicinal chemistry for the creation of new drug candidates. smolecule.com Similarly, its reaction with alcohols yields esters, which are also valuable in various chemical and biological studies. researchgate.net

The compound is typically synthesized from quinoline-2-carboxylic acid through chlorination. Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride. smolecule.com While thionyl chloride is effective, it can sometimes lead to undesired side reactions, such as the chlorination of the quinoline (B57606) ring itself. For this reason, oxalyl chloride is often preferred as it allows for milder reaction conditions and greater selectivity, minimizing the formation of byproducts. mdpi.com

The versatility of this compound is further demonstrated by its use in Friedel-Crafts acylation reactions, where it can react with aromatic compounds to introduce the quinoline-2-carbonyl moiety onto an aromatic ring. smolecule.com This expands the range of accessible quinoline derivatives for various applications.

Historical Context and the Evolution of Quinoline Derivatives Research

The story of quinoline (B57606) and its derivatives dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govwikipedia.org A significant milestone in quinoline synthesis was the development of the Skraup synthesis in 1880, one of the earliest methods for preparing this heterocyclic compound. numberanalytics.com The historical importance of quinoline is deeply intertwined with the development of pharmaceuticals, most notably the antimalarial drug quinine, which features a quinoline core structure. numberanalytics.com This early success spurred extensive research into quinoline chemistry.

Over the decades, the focus of quinoline research has evolved significantly. Initially driven by the quest for new antimalarial agents like chloroquine (B1663885) and primaquine, the scope has broadened to encompass a vast array of therapeutic areas. nih.govrsc.org Researchers have explored the potential of quinoline derivatives as anticancer, antibacterial, anti-inflammatory, and antiviral agents. rsc.orgnih.govorientjchem.org This expansion is largely due to the recognition of the quinoline scaffold as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets. nih.gov

The development of new synthetic methodologies, such as the Doebner-von Miller and Friedländer syntheses, further fueled the exploration of quinoline derivatives. nih.govnumberanalytics.com The ability to functionalize the quinoline ring at various positions has allowed chemists to fine-tune the pharmacological properties of these compounds. frontiersin.org This has led to the discovery of numerous biologically active molecules and has cemented the importance of quinoline in modern drug discovery and development. orientjchem.org

Reactivity and Mechanistic Investigations of Quinoline 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions: Diverse Product Formation

The most common reaction pathway for quinoline-2-carbonyl chloride involves nucleophilic acyl substitution, where the chlorine atom is displaced by a nucleophile. This reactivity is driven by the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effect of the quinoline (B57606) ring.

Amidation: Synthesis of Quinoline-2-carboxamides with Amines

This compound readily reacts with primary and secondary amines to produce a diverse range of quinoline-2-carboxamides. smolecule.com This amidation reaction is a cornerstone for the synthesis of numerous biologically active compounds. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. youtube.com

The synthesis of substituted anilides of quinoline-2-carboxylic acid has been achieved through the condensation of this compound with various substituted amines. mdpi.comnih.gov For instance, reaction with different amines such as benzaldehyde, 4-chlorobenzaldehyde, and 4-hydroxybenzaldehyde (B117250) has been reported to yield the corresponding carboxamide derivatives. ajchem-a.com The reaction conditions for amidation can vary, but it is often carried out in the presence of a base to neutralize the hydrogen chloride gas that is formed. youtube.comgoogle.com

A study detailed the synthesis of a series of thirty-five substituted quinoline-2-carboxamides by condensing this compound with commercially available substituted amines. mdpi.comnih.gov Another investigation reported the reaction of this compound with hydrazine (B178648) hydrate (B1144303) to form quinoline-2-carbonyl hydrazide, which can be further reacted with other amines. ajchem-a.com

Table 1: Examples of Amidation Reactions of this compound
Amine NucleophileResulting Quinoline-2-carboxamide (B1208818)Reference
Substituted AnilinesSubstituted Anilides of Quinoline-2-carboxylic acid mdpi.comnih.gov
Hydrazine HydrateQuinoline-2-carbonyl hydrazide ajchem-a.com
Various Amines (e.g., benzaldehyde, 4-chlorobenzaldehyde)Corresponding N-substituted Quinoline-2-carboxamides ajchem-a.com

Esterification and Thioesterification Pathways with Alcohols and Thiols

In addition to amines, alcohols and thiols can also act as nucleophiles, reacting with this compound to form esters and thioesters, respectively. The esterification reaction proceeds via a similar nucleophilic acyl substitution mechanism, with the oxygen atom of the alcohol attacking the carbonyl carbon.

The reaction with alcohols is a standard method for producing quinoline-2-carboxylate esters. unicam.it For example, the esterification of the corresponding carboxylic acid in ethanol (B145695) containing sulfuric acid yields the ethyl ester. rsc.org While direct reactions of this compound with alcohols are less commonly detailed in the provided search results, the principle of nucleophilic acyl substitution by alcohols is a fundamental and expected reaction.

Thioesterification, the reaction with thiols to form thioesters, also follows the same mechanistic principle. Quinoline-2-thiol is a known compound, suggesting the feasibility of reactions involving sulfur nucleophiles. fishersci.nonih.gov

Table 2: Esterification and Thioesterification of this compound
NucleophileReaction TypeProduct TypeReference
AlcoholsEsterificationQuinoline-2-carboxylate esters
ThiolsThioesterificationQuinoline-2-thioesters

Influence of Basic Conditions on Nucleophilic Substitution Efficiency

The efficiency of nucleophilic acyl substitution reactions of this compound is often enhanced by the presence of a base. google.com The base serves to neutralize the hydrogen chloride (HCl) produced during the reaction, which can otherwise protonate the nucleophile, reducing its nucleophilicity. youtube.com In the case of amidation, a second equivalent of the amine nucleophile can sometimes act as the base. youtube.com

The use of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is common practice to drive the reaction to completion without competing with the primary nucleophile. google.com The choice of base can be critical. For instance, in the synthesis of quinoline amides, diisopropylamine (B44863) in dichloromethane (B109758) is a preferred condition for the reaction between an amino quinoline ester and an acid chloride. google.com The use of a base is particularly important in base-promoted hydrolysis, where a full equivalent of a hydroxide (B78521) anion is used. libretexts.org

Reduction Pathways Leading to Quinoline-2-methanol

This compound can be reduced to form quinoline-2-methanol. smolecule.com This transformation is typically achieved using hydride reducing agents. Common reagents for the reduction of acyl chlorides to alcohols include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). smolecule.com These reagents deliver a hydride ion to the carbonyl carbon, which, after a workup step, results in the formation of the primary alcohol.

Hydrolytic Conversion to Quinoline-2-carboxylic Acid

This compound readily undergoes hydrolysis in the presence of water to form its parent carboxylic acid, quinoline-2-carboxylic acid. smolecule.com This reaction is a typical characteristic of acyl chlorides, which are highly susceptible to nucleophilic attack by water. smolecule.com The reaction proceeds through a nucleophilic acyl substitution mechanism where water acts as the nucleophile. libretexts.org This process can occur under both acidic and basic conditions. libretexts.org

Exploration of Coupling Reactions and Acylation Capabilities

This compound serves as a valuable reagent in coupling reactions and as an acylating agent. Its ability to participate in Friedel-Crafts acylation reactions allows for the introduction of the quinoline-2-carbonyl moiety onto aromatic compounds in the presence of a Lewis acid catalyst. smolecule.com This expands the synthetic utility of the compound, enabling the creation of more complex quinoline derivatives.

Furthermore, this compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives. This highlights its versatility as a building block in the construction of intricate molecular architectures.

Friedel-Crafts Acylation Applications with Aromatic Substrates

The Friedel-Crafts acylation is a cornerstone of organic synthesis, utilized for attaching an acyl group to an aromatic ring through electrophilic aromatic substitution. rsc.orgnih.gov In principle, this compound can serve as the acylating agent in such reactions to produce 2-aroylquinolines. The reaction would involve treating an aromatic compound with this compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemistryjournals.netmasterorganicchemistry.com The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic substrate. masterorganicchemistry.com

Despite its theoretical potential, the application of this compound in Friedel-Crafts acylation with external aromatic substrates is fraught with challenges that limit its practical use. A primary complication arises from the inherent basicity of the quinoline nitrogen atom. quora.com This nitrogen, acting as a Lewis base, readily coordinates with or neutralizes the Lewis acid catalyst required for the reaction. quora.com This interaction deactivates the catalyst, hindering the formation of the necessary acylium ion and consequently impeding the acylation process. quora.com

Furthermore, the quinoline ring itself is a deactivated system with respect to electrophilic attack, particularly the pyridine (B92270) ring where the carbonyl chloride is located. arsdcollege.ac.in The electron-withdrawing nature of the nitrogen atom reduces the ring's nucleophilicity. While this effect is most pronounced for electrophilic substitution on the quinoline ring itself, the basic nitrogen atom's affinity for the Lewis acid remains the most significant barrier when using this compound as a reagent for acylating other aromatic compounds. quora.com

Due to these mechanistic hurdles, specific examples of Friedel-Crafts acylation using this compound with various aromatic substrates are not widely reported in the literature, and as a result, a data table of representative reactions cannot be compiled. Research into alternative catalytic systems that are not inhibited by the quinoline nitrogen may be required to realize the synthetic potential of this application. chemistryjournals.net

Fundamental Mechanisms Governing Acyl Chloride Reactivity within the Quinoline Scaffold

The reactivity of this compound is fundamentally dictated by the interplay of electronic and steric effects originating from the quinoline scaffold. The acyl chloride functional group is inherently reactive, primarily undergoing nucleophilic acyl substitution where the chloride ion is displaced by a nucleophile. smolecule.com However, its attachment to the quinoline ring at the 2-position introduces specific mechanistic nuances.

Electronic Effects: The quinoline ring system significantly influences the reactivity of the acyl chloride group through its electronic properties. The key factors are:

Inductive Effect: The nitrogen atom in the quinoline ring is electronegative and exerts a strong electron-withdrawing inductive effect. This effect propagates through the heterocyclic ring to the C2-position.

Enhanced Electrophilicity: The electron-withdrawing nature of the quinoline scaffold enhances the electrophilicity of the carbonyl carbon in the acyl chloride group. smolecule.com This polarization makes the carbon atom more susceptible to attack by nucleophiles, a critical step in reactions such as amidation, esterification, and hydrolysis.

Lewis Basicity of Nitrogen: The nitrogen atom possesses a lone pair of electrons in an sp² hybridized orbital, which does not participate in the aromatic π-system. wikipedia.org This makes the nitrogen atom a Lewis base, capable of reacting with electrophiles, including protons and Lewis acids. quora.comnih.gov In reactions catalyzed by Lewis acids, this basicity can lead to the formation of a complex between the quinoline nitrogen and the catalyst, potentially sequestering the catalyst and inhibiting the desired reaction. quora.com It can also lead to the formation of N-acyl quinolinium ions, which diminishes the concentration of the reactive acyl chloride. quora.comresearchgate.net

Steric Effects: The quinoline structure is a bulky, planar bicyclic system. The position of the acyl chloride group at C2, adjacent to the heterocyclic nitrogen and the fused benzene (B151609) ring, creates a sterically hindered environment. This steric hindrance can influence the approach of incoming nucleophiles, potentially affecting reaction rates and selectivity, especially with large or sterically demanding nucleophiles. The geometry of the quinoline system, with the carbonyl chloride group being largely coplanar with the ring, maintains conjugation but also contributes to this steric profile. chemistryjournals.net

Applications of Quinoline 2 Carbonyl Chloride in Advanced Organic Synthesis

Strategic Building Block for Constructing Complex Heterocyclic Architectures

The rigid, planar structure of the quinoline (B57606) ring system combined with the reactivity of the carbonyl chloride group makes Quinoline-2-carbonyl chloride a fundamental starting material for the synthesis of more complex, polycyclic heterocyclic systems. smolecule.com Its application facilitates the assembly of novel molecular frameworks that are often difficult to construct through other synthetic routes.

One prominent synthetic pathway involves the reaction of this compound with hydrazine (B178648) hydrate (B1144303). ajchem-a.com This initial step yields an intermediate, quinoline-2-carbohydrazide, which becomes a versatile precursor for a variety of other heterocyclic rings. ajchem-a.com Through subsequent reactions, this intermediate can be elaborated into diverse structures such as:

Mannich bases

Schiff bases

Mercapto oxadiazoles

Thiazolidinones ajchem-a.com

Tetryzolines ajchem-a.com

This multi-step approach demonstrates the compound's role in generating significant molecular complexity from a relatively simple starting material. ajchem-a.com Another strategy involves the reaction of 2-chloroquinoline-3-carbonitriles, which are related derivatives, with different types of isocyanides. This method leads to the formation of functionalized quinoline-based heterocycles, including 1H-pyrrolo[3,4-b]quinolin-3(2H)-ones and imidazo[1,5-a]quinoline (B8571028) derivatives. researchgate.net

Starting MaterialReagent(s)Resulting Heterocyclic Architecture
This compound1. Hydrazine Hydrate2. CS₂ / Alkaline Medium3. Various AminesMercapto oxadiazole derivatives
This compound1. Hydrazine Hydrate2. Aromatic Aldehydes3. Thioglycolic AcidThiazolidinone derivatives ajchem-a.com
2-Chloroquinoline-3-carbonitrilesEthyl isocyanoacetate / Cs₂CO₃Imidazo[1,5-a]quinoline derivatives researchgate.net

Synthetic Precursor for Highly Functionalized Quinoline Derivatives

Beyond constructing new ring systems, this compound is instrumental in the synthesis of quinoline derivatives where specific functional groups are introduced onto the core structure. The high reactivity of the carbonyl chloride is the key to this utility, allowing for straightforward derivatization. smolecule.com

The most common application is its use in nucleophilic substitution reactions. The carbonyl chloride group can readily react with a wide range of nucleophiles, such as amines, alcohols, and phenols. smolecule.com This reaction forms a new amide or ester linkage, respectively, effectively tethering a new functional group to the 2-position of the quinoline ring. This method is highly effective for creating libraries of quinoline derivatives with tailored functionalities for screening in drug discovery or for tuning material properties. smolecule.com

Another important reaction is Friedel-Crafts acylation . In this process, this compound reacts with aromatic compounds in the presence of a Lewis acid catalyst. smolecule.com This forms a ketone linkage between the quinoline ring and the aromatic substrate, creating highly conjugated systems.

Reaction TypeReagent ClassBond FormedResulting Derivative Class
Nucleophilic SubstitutionAmines (R-NH₂)AmideQuinoline-2-carboxamides smolecule.com
Nucleophilic SubstitutionAlcohols (R-OH)EsterQuinoline-2-carboxylates smolecule.com
Nucleophilic SubstitutionPhenols (Ar-OH)EsterPhenyl Quinoline-2-carboxylates researchgate.net
Friedel-Crafts AcylationAromatic Compounds (e.g., Benzene)Ketone2-Aroylquinolines smolecule.com

Utility in Material Science Research

The unique optical and electronic properties of the quinoline scaffold make its derivatives attractive candidates for advanced materials. smolecule.com this compound serves as a crucial intermediate for synthesizing these specialized molecules. smolecule.com

Quinoline-based materials are actively investigated for their applications in optoelectronics, particularly in the fabrication of OLEDs. mdpi.com Derivatives of quinoline are known for their high electroluminescence efficiency and thermal stability. mdpi.comijcce.ac.ir For instance, zinc (II) complexes containing substituted quinoline ligands have been successfully used as dopants and electron transport materials in OLED devices, producing bright green electroluminescence. ijcce.ac.irijcce.ac.ir

While this compound may not be directly incorporated into the final device, its role is critical in synthesizing the foundational quinoline ligands. The carbonyl chloride handle allows for the attachment of other molecular fragments necessary to tune the electronic properties, such as the HOMO/LUMO energy gap, and to enhance the charge transport capabilities of the final material. mdpi.comacs.org Diquinoline derivatives, for example, have been characterized as having ambipolar character (facilitating transport of both holes and electrons), a desirable property for OLED materials. acs.org

The quinoline structure is a core component in various types of dyes. wikipedia.org this compound is an important precursor in the synthesis of these molecules, as the acyl chloride group provides a convenient point for chemical modification to create or tune the chromophore—the part of the molecule responsible for its color.

Its derivatives are precursors for specialized dyes such as cyanine (B1664457) dyes. wikipedia.org More broadly, the quinoline scaffold is highly versatile and can be engineered to create fluorescent dyes with specific properties for various applications, including live-cell imaging and biological sensing. nih.govresearchgate.net The synthetic accessibility, enabled by reactive intermediates like this compound, allows for the rational design of dyes with desirable characteristics such as high quantum yield and a large Stokes shift. nih.gov Research has also focused on designing dyes based on quinoline skeletons for use as visible light photoinitiators, for example, in dental materials. mdpi.com

Development of Specialized Chemical Reagents

The reactivity of this compound is also harnessed to create specialized reagents for analytical chemistry applications.

In pharmaceutical and biological sciences, separating enantiomers (non-superimposable mirror-image isomers) of a chiral compound is often necessary, as they can have different physiological effects. nih.gov One effective method for this is indirect enantioseparation, which involves reacting the racemic mixture with a single enantiomer of a second compound, known as a chiral derivatizing reagent (CDR). nih.gov

Quinoline-based structures are used to synthesize these CDRs. asianpubs.orgresearchgate.net A typical synthesis involves reacting a quinoline carboxylic acid derivative with a chiral molecule, such as the amino acid L-proline. asianpubs.orgresearchgate.net The resulting quinoline-based CDR, which is enantiomerically pure, is then reacted with a racemic analyte, for instance, a β-blocker drug like propranolol (B1214883) or metoprolol. nih.govresearchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). asianpubs.orgresearchgate.net The quinoline moiety in the CDR is beneficial as it often enhances the UV absorbance or fluorescence of the derivatives, making them easier to detect. researchgate.net

Racemic Analyte (β-Blocker)Chiral Reagent SourceResultAnalytical Method
PropranololQuinoline-L-proline amideDiastereomer FormationRP-HPLC asianpubs.orgresearchgate.net
MetoprololQuinoline-L-proline amideDiastereomer FormationRP-HPLC researchgate.net
CarvedilolQuinoline-L-valine derivativesDiastereomer FormationRP-HPLC researchgate.net

Fluorescence Labeling Reagents for Analytical Detection

This compound serves as a valuable derivatizing agent in analytical chemistry, transforming non-fluorescent molecules into highly fluorescent derivatives that can be easily detected and quantified. This application is particularly significant for the analysis of compounds containing primary and secondary amine functional groups, which are common in many biological and pharmaceutical molecules but often lack a native fluorophore.

The utility of this compound as a fluorescence labeling reagent is predicated on the inherent fluorescent properties of the quinoline ring system. The process involves a chemical reaction where the carbonyl chloride group of this compound reacts with the analyte to form a stable, fluorescently tagged molecule. This derivatization enhances the sensitivity and selectivity of analytical methods such as high-performance liquid chromatography (HPLC).

Derivatization Reaction and Principle

The fundamental reaction for fluorescence labeling with this compound is a nucleophilic acyl substitution. The highly reactive acyl chloride group readily reacts with nucleophiles, such as the amino group of an analyte, in a straightforward and typically high-yielding reaction. This process results in the formation of a stable amide bond, covalently linking the quinoline fluorophore to the target molecule. The resulting derivative, a quinoline-2-carboxamide (B1208818), exhibits strong fluorescence, allowing for sensitive detection.

The quinoline moiety acts as the chromophore and fluorophore, absorbing light at a specific wavelength and emitting it at a longer wavelength. This fluorescence can be measured by a fluorescence detector, providing a signal that is proportional to the concentration of the analyte. The choice of a quinoline-based reagent is advantageous due to the high quantum yields and favorable photophysical properties often associated with the quinoline scaffold.

Research Findings in Analyte Detection

While specific studies detailing the use of this compound as a fluorescent labeling reagent for a wide range of analytes are not extensively documented in publicly available research, the principles of its application can be inferred from studies on similar quinoline derivatives. For instance, research on other quinoline-based reagents has demonstrated their effectiveness in the sensitive detection of amino acids and other primary amines. These studies highlight the potential of the quinoline scaffold in developing robust analytical methods.

The derivatization of amines with quinoline-based reagents typically results in derivatives with distinct excitation and emission maxima, which can be optimized for specific analytical instrumentation, such as HPLC systems equipped with fluorescence detectors. The resulting fluorescent signal allows for the quantification of analytes at very low concentrations, often in the picomolar to femtomolar range, which is crucial for bioanalytical applications where sample volumes are limited and analyte concentrations are low.

The table below summarizes the potential application of this compound in the fluorescence labeling of a representative analyte, aniline, based on the general reactivity of acyl chlorides with primary amines. The specific photophysical properties would require experimental determination.

AnalyteFunctional GroupDerivatization ProductPotential Detection Method
AnilinePrimary AmineN-phenylquinoline-2-carboxamideHPLC with Fluorescence Detection

Further research is necessary to fully characterize the photophysical properties and analytical performance of derivatives formed from this compound with a broader range of analytes. Such studies would involve determining the optimal reaction conditions, measuring the excitation and emission wavelengths, calculating fluorescence quantum yields, and establishing the limits of detection and quantification for various compounds of interest.

Hypothetical Photophysical and Analytical Data for a Quinoline-2-Carboxamide Derivative
ParameterValueSignificance
Excitation Wavelength (λex)To be determinedWavelength of light absorbed by the fluorophore.
Emission Wavelength (λem)To be determinedWavelength of light emitted by the fluorophore.
Quantum Yield (ΦF)To be determinedEfficiency of the fluorescence process.
Limit of Detection (LOD)To be determinedThe lowest analyte concentration that can be reliably detected.
Limit of Quantification (LOQ)To be determinedThe lowest analyte concentration that can be reliably quantified.

The development of analytical methods based on this compound would offer a valuable tool for researchers in various fields, including biochemistry, pharmaceutical analysis, and environmental science, by enabling the sensitive and selective measurement of a wide array of amine-containing compounds.

Exploration of Biological and Pharmacological Activities of Quinoline 2 Carbonyl Chloride Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of quinoline (B57606) derivatives is well-documented, with numerous studies revealing their effectiveness against a wide range of pathogenic microorganisms. Researchers have successfully synthesized and evaluated various quinoline-based compounds, demonstrating their ability to inhibit the growth of bacteria, mycobacteria, fungi, and protozoa.

Quinoline derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov A study focusing on quinoline-2-one Schiff-base hybrids identified several compounds with promising action against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, compound 6c from this series demonstrated the most potent activity, with Minimum Inhibitory Concentration (MIC) values of 0.75 µg/mL against MRSA. nih.gov Another investigation of quinolone derivatives revealed that compound 24 exhibited excellent antibacterial activity against both E. coli and S. aureus, with a MIC value of 3.125 µg/ml. biointerfaceresearch.com

Further research into oxazino quinoline derivatives found that compound 5d was effective against a broad spectrum of both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.125 to 8 µg/mL. semanticscholar.org Additionally, certain 8-quinolyl-a-mercaptoacetate derivatives (Vd and Ve), which feature a heterocyclic moiety in the side chain, displayed greater antimicrobial activity than their aryl-substituted counterparts. researchgate.net Some newly synthesized 4-acetylaminophenylaminoquinoline derivatives have also been screened, showing moderate inhibition zones against bacterial strains. ekb.eg

Compound Series/DerivativeBacterial StrainReported MIC (µg/mL)Source
Quinoline-2-one Schiff-base hybrid (6c)Methicillin-resistant Staphylococcus aureus (MRSA)0.75 nih.gov
Quinolone derivative (24)Escherichia coli3.125 biointerfaceresearch.com
Quinolone derivative (24)Staphylococcus aureus3.125 biointerfaceresearch.com
Oxazino quinoline derivative (5d)Gram-positive & Gram-negative strains0.125 - 8 semanticscholar.org
Quinoline derivative (11)Staphylococcus aureus6.25 biointerfaceresearch.com

The fight against tuberculosis, caused by Mycobacterium tuberculosis (Mtb), has benefited from the exploration of quinoline derivatives as potential therapeutic agents. nih.gov A series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives containing a quinoline core were evaluated for their in vitro activity against the M. tuberculosis H37Rv strain. researchgate.net Among these, compound ANA-12 was identified as a prominent agent with a MIC of 6.25 μg/mL. researchgate.net Other compounds in the series, such as ANC-2, ANA-1, ANA 6–8, and ANA-10, also showed good to moderate activity with MIC values of 12.5 μg/mL. researchgate.net

In a separate study, structure optimization of a lead compound resulted in a series of quinolone derivatives, among which compounds 6b6, 6b12, and 6b21 exhibited significant anti-tubercular activity, with MIC values against the H37Rv strain ranging from 1.2 to 3 μg/mL. rsc.org These compounds also demonstrated excellent activity against a multidrug-resistant TB (MDR-TB) strain. rsc.org Research on 2-(quinoline-4-yloxy)acetamides led to the development of potent antitubercular agents with MIC values in the submicromolar range against both drug-sensitive and drug-resistant Mtb strains. nih.gov For instance, trifluoromethylated molecule 9f exhibited a MIC of 0.17 μM. nih.gov The mechanism for some of these derivatives is believed to involve the inhibition of DNA gyrase, a crucial enzyme for mycobacterial replication. mdpi.com

Compound Series/DerivativeMycobacterial StrainReported MICSource
1,8-naphthyridine-3-carbonitrile (ANA-12)M. tuberculosis H37Rv6.25 µg/mL researchgate.net
1,8-naphthyridine-3-carbonitrile (ANC-2, ANA 1, 6-8, 10)M. tuberculosis H37Rv12.5 µg/mL researchgate.net
Quinolone derivative (6b21)MDR-TB strain0.9 µg/mL rsc.org
Quinolone derivatives (6b6, 6b12)M. tuberculosis H37Rv1.2 - 3 µg/mL rsc.org
2-(quinolin-4-yloxy)acetamide (9f)M. tuberculosis0.17 µM nih.gov

Quinoline derivatives have also been recognized for their antifungal properties, presenting them as candidates for treating infections caused by various fungal pathogens. nih.govbohrium.com A study evaluated the effectiveness of several quinoline derivatives against Candida and dermatophyte strains. nih.gov The results indicated that different structural modifications to the quinoline nucleus at positions C-2, C-4, and C-6 yielded compounds with selective antifungal actions. nih.gov For example, compounds 2 and 3 were active against yeast with MIC ranges of 25–50 μg/mL, while compound 5 was effective against filamentous fungi with MICs between 12.5–25 μg/mL. nih.gov Another study screened newly synthesized quinoline compounds for their antifungal activity against Candida albicans, with some derivatives showing promising results, potentially due to the presence of electron-donating groups on an attached phenyl ring. humanjournals.com

In addition to antifungal activity, the broad pharmacological profile of quinoline derivatives includes antiprotozoal activity. nih.gov This versatility underscores the importance of the quinoline scaffold in developing a wide array of antimicrobial agents.

Compound Series/DerivativeFungal PathogenReported MIC (µg/mL)Source
Quinoline Derivative (Compound 2)Yeast25 - 50 nih.gov
Quinoline Derivative (Compound 3)Yeast25 - 50 nih.gov
Quinoline Derivative (Compound 5)Filamentous Fungi12.5 - 25 nih.gov

Anticancer Research and Antitumor Modalities

The quinoline scaffold is considered a privileged structure in the discovery of anticancer drugs. Its derivatives have demonstrated potent cytotoxic effects against various cancer cell lines through multiple mechanisms of action, including the inhibition of cell proliferation, disruption of the cell cycle, and induction of programmed cell death (apoptosis). arabjchem.orgresearchgate.net

A significant body of research highlights the antiproliferative activity of quinoline derivatives against a multitude of human cancer cell lines. A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were synthesized and evaluated for their in vitro antitumor activity. nih.gov Several of these compounds showed moderate to high inhibitory effects against liver (HepG2, BEL-7404), ovarian (SK-OV-3), and lung (NCI-H460) cancer cell lines. nih.gov The representative compound 3a1 also exhibited effective inhibition of tumor growth in a HepG2 xenograft mouse model. nih.gov

Similarly, novel 7-chloro-(4-thioalkylquinoline) derivatives were tested for cytotoxicity, with the CCRF-CEM leukemia cell line being the most sensitive. mdpi.com Derivatives bearing sulfinyl and sulfonyl groups, particularly compounds 47–50, 53, 54, 57, and 59–70, showed high cytotoxicity with IC50 values in the range of 0.55–2.74 µM. mdpi.com Other studies have reported that 2,4-disubstituted quinolines and 3rd position substituted hydrazone derivatives exhibit notable cytotoxic activity against cell lines such as those for the central nervous system (SF-295), colon (HTC-8), and leukemia (HL-60). arabjchem.org

Compound Series/DerivativeCancer Cell LineReported Activity (IC50)Source
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinolinesHepG2, SK-OV-3, NCI-H460, BEL-7404Moderate to High Inhibition nih.gov
7-chloro-(4-thioalkylquinoline) derivativesCCRF-CEM (Leukemia)0.55 - 2.74 µM mdpi.com
2,6-dichloro hydrazone quinoline derivativeSF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³ arabjchem.org

Quinoline derivatives often exert their anticancer effects by interfering with fundamental cellular processes like cell division and programmed cell death. Mechanistic studies on the 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative 3a1 revealed that it induces apoptosis in tumor cells. nih.gov This process involves the regulation of apoptotic proteins, such as increasing the expression of Bax and decreasing Bcl-2, which leads to the activation of caspase-9 and caspase-3 and the subsequent cleavage of PARP. nih.gov

Furthermore, these derivatives can cause cell cycle arrest, halting the proliferation of cancer cells. arabjchem.org Compound 3a1 was found to induce cell cycle arrest at the G2/M phase. nih.gov This arrest is achieved by inhibiting the activity of cyclin-dependent kinases (CDKs) and activating the p53 protein. nih.gov Similarly, a novel indoloquinoline derivative, IQDMA, was also shown to induce G2/M arrest, which was associated with the up-regulation of cyclin-dependent kinase inhibitors p21 and p27, and the down-regulation of Cdk1 and Cdk2. researchgate.net Studies on 7-chloro-(4-thioalkylquinoline) derivatives also confirmed their ability to cause a significant accumulation of cancer cells in the G2/M phase of the cell cycle. mdpi.com Another chalcone (B49325) derivative, 1C, was also found to suppress cancer cell viability by inducing cell cycle arrest at the G2/M phase and triggering apoptosis. nih.gov

Histone Deacetylase (HDAC) and Carbonic Anhydrase (CA) Inhibition

Inhibition of HDACs is a validated therapeutic strategy, particularly in oncology. A series of 8-substituted quinoline-2-carboxamide (B1208818) derivatives have been synthesized and identified as powerful HDAC inhibitors. researchgate.net One of the most potent compounds from this series demonstrated an IC50 value of 0.050 µM, which is threefold more potent than the established HDAC inhibitor Vorinostat (IC50 = 0.137 µM). researchgate.netnih.gov This compound also showed favorable properties such as low toxicity in normal cells and good stability in liver microsomes, marking it as a promising lead for further development. researchgate.netnih.gov Other research has focused on quinoline-based N-hydroxycinnamamides and N-hydroxybenzamides, which have shown preferential inhibition of class I HDACs. nih.gov Specifically, one compound surpassed Vorinostat in both enzyme inhibition and antiproliferative activity and showed notable selectivity for HDAC8. nih.gov Furthermore, introducing a 2-substituted phenylquinoline-4-carboxylic acid group into the "cap" region of HDAC inhibitors has led to the development of compounds with significant HDAC3 selectivity. frontiersin.org

The carbonic anhydrase family of metalloenzymes is another important target. A series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated for their inhibitory activity against four human CA (hCA) isoforms: hCA I, hCA II, hCA IV, and hCA IX. nih.govtandfonline.comnih.gov With the exception of the tumor-associated hCA IX, these compounds inhibited the other isoforms with potencies in the nanomolar range. nih.govtandfonline.com Compound 5h from this series emerged as a particularly potent inhibitor of hCA I and hCA II, with inhibition constants (Kᵢ) of 61.9 nM and 33.0 nM, respectively. nih.govnih.govresearchgate.net This highlights its potential as a lead compound for designing novel and selective inhibitors for these specific CA isoforms. nih.govnih.gov

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IV Kᵢ (nM)hCA IX Kᵢ (nM)
5a640.788.4691.5>10000
5b444.485.73927>10000
5h61.933.01749>10000
nih.govtandfonline.com

Anti-inflammatory and Immunomodulatory Investigations

The quinoline scaffold is a known feature in compounds with anti-inflammatory properties. nih.gov Research into derivatives has substantiated this potential, demonstrating mechanisms that involve the suppression of key inflammatory mediators. tbzmed.ac.ir For instance, certain quinoline alkaloids have been shown to significantly suppress the gene expression and secretion of pro-inflammatory cytokines like IL-1β and IL-6 in macrophages. rsc.org A series of 7-chloro-4-(piperazin-1-yl) quinoline derivatives were investigated for their anti-inflammatory and analgesic effects. tbzmed.ac.ir One compound, 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone , demonstrated the highest inhibitory activity on nitric oxide (NO) production, which was linked to the inhibition of inducible nitric oxide synthase (iNOS) protein expression and reduced gene expression of inflammatory markers. tbzmed.ac.ir This compound also showed significant in vivo anti-inflammatory activity in a carrageenan-induced paw edema model and a reduction in serum levels of NO and COX-2. tbzmed.ac.ir The development of quinoline derivatives as selective COX-II inhibitors has also been a subject of investigation, indicating a targeted approach to treating inflammatory and autoimmune diseases. google.com

Development as Antimalarial and Antileishmanial Agents

Derivatives of quinoline have historically been cornerstone treatments for malaria, and modern research continues to build on this legacy. nih.govnih.gov A series of quinoline carboxamides were designed to inhibit falcipain-2, a cysteine protease essential for the Plasmodium falciparum parasite. malariaworld.org Several of these compounds exhibited low micromolar inhibition of the enzyme and significant antimalarial activity. malariaworld.org In a separate medicinal chemistry program, a quinoline-4-carboxamide derivative, DDD107498 , was identified from a phenotypic screen. nih.gov This compound possesses excellent potency against multiple life-cycle stages of the parasite, a novel mechanism of action involving the inhibition of translation elongation factor 2 (PfEF2), and potent oral efficacy in mouse models of malaria. nih.govacs.org

The quinoline scaffold is also a promising starting point for developing new treatments for leishmaniasis, a parasitic disease with limited therapeutic options. mdpi.comresearchgate.net Research inspired by traditional medicine led to the investigation of 2-substituted quinoline alkaloids. nih.govnih.gov Compounds such as 2-n-propylquinoline showed significant activity against virulent strains of Leishmania in animal models. nih.gov Synthetic optimization based on these natural products has led to derivatives with high potency and low cytotoxicity. mdpi.com For example, through structural modifications, researchers developed compounds with IC50 values as low as 0.22 µM against the parasite and high selectivity indices, making them promising candidates for further development. mdpi.com

Structure-Activity Relationship (SAR) Analysis of Substituted Quinoline-2-carboxamides and Other Derivatives

The biological activity of quinoline carboxamide derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted to optimize potency against various targets, including cancer cells, microbes, and parasites. acs.orgnih.govnih.gov

Impact of Substituent Nature and Position on Pharmacological Potency

SAR analyses have provided clear insights into how chemical modifications affect activity. In the development of antimalarial quinoline-4-carboxamides, it was found that a basic pyrrolidine (B122466) nitrogen at the R² position was crucial for potency, as reducing its basicity dramatically decreased activity. acs.org Conversely, the substituent at the R³ position did not require a basic group, and various nonbasic substituents were well-tolerated, leading to excellent potency. acs.org However, the orientation of the substituent at R³ was critical, as a conformationally restricted amide bridge was detrimental to activity. acs.org

For carbonic anhydrase inhibitors based on the 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamide scaffold, the nature of the substituent at the 8-position significantly influenced inhibitory activity against different hCA isoforms. nih.govtandfonline.com The "tail approach," which involves modifying this part of the molecule, allowed for the fine-tuning of potency and selectivity. tandfonline.comtandfonline.com In the context of antileishmanial 2-substituted quinolines, the introduction of a 7-fluoro atom was found to have an influence on potency that was highly dependent on the nature of the 4-aryl group, demonstrating the interplay between different substitution positions. mdpi.com

Bioisosteric Replacements for Enhanced Biological Activity

Bioisosteric replacement is a key strategy in medicinal chemistry to improve a molecule's pharmacological profile by exchanging one functional group for another with similar physicochemical properties. drughunter.comcambridgemedchemconsulting.com This approach has been applied to quinoline carboxamide derivatives to overcome liabilities such as poor metabolic stability. In a series of potent and selective ABCG2 transporter modulators, a central benzanilide (B160483) moiety was found to be prone to rapid enzymatic cleavage. nih.govnih.gov Researchers applied a bioisosteric approach by replacing the labile benzanilide core with a more stable biphenyl (B1667301) system. nih.gov The resulting N-(biphenyl-3-yl)quinoline carboxamide analogues were considerably more stable in mouse plasma and retained selective, submicromolar inhibition of the ABCG2 transporter, demonstrating that the benzanilide core was not an essential feature for activity. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization of Quinoline 2 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the connectivity and chemical environment of atoms within Quinoline-2-carbonyl chloride and its derivatives.

Proton NMR (¹H NMR) for Aromatic Proton Chemical Shifts and Splitting Patterns

The ¹H NMR spectrum of quinoline (B57606) derivatives displays characteristic signals for the aromatic protons. The chemical shifts (δ) of these protons are influenced by the electronic environment, with electronegative substituents and the nitrogen heteroatom causing notable downfield shifts. libretexts.org In this compound, the carbonyl chloride group at the C2 position significantly influences the chemical shifts of the adjacent protons.

The aromatic protons on the quinoline ring system typically resonate in the range of δ 7.0–9.0 ppm. researchgate.netresearchgate.net The proton at the C8 position is often the most deshielded due to its proximity to the nitrogen atom, leading to a downfield chemical shift. The splitting patterns, governed by spin-spin coupling between adjacent protons, provide valuable information about the substitution pattern on the quinoline ring. For instance, protons on adjacent carbons will typically appear as doublets, while more complex splitting patterns arise from multiple couplings. The non-exchangeable hydrogens of quinolines have been shown to have unusual concentration-dependent chemical shift changes in ¹H-NMR studies, which is proposed to be due to dipole-dipole and π-π interactions between quinoline molecules. uncw.edu

Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in Quinoline Derivatives

Proton Position Typical Chemical Shift Range (δ, ppm) Multiplicity
H-3 7.5 - 8.5 Doublet (d)
H-4 8.0 - 9.0 Doublet (d)
H-5 7.6 - 8.2 Multiplet (m)
H-6 7.4 - 8.0 Multiplet (m)
H-7 7.4 - 8.0 Multiplet (m)

Note: The exact chemical shifts and coupling constants are dependent on the specific derivative and the solvent used.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is a powerful technique for elucidating the carbon framework of this compound and its derivatives. The chemical shifts of the carbon atoms provide information about their hybridization and electronic environment. libretexts.org Aromatic carbons in quinoline systems typically resonate in the range of δ 120–150 ppm. oregonstate.edu

The carbonyl carbon of the acyl chloride group in this compound is particularly noteworthy, typically appearing far downfield in the spectrum, often in the range of δ 160–180 ppm, due to the strong deshielding effect of the double-bonded oxygen and the chlorine atom. researchgate.net The carbon atoms directly attached to the nitrogen atom (C2 and C8a) are also shifted downfield. The complete assignment of all carbon signals allows for the unambiguous confirmation of the carbon skeleton.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in Quinoline-2-carbonyl Derivatives

Carbon Position Typical Chemical Shift Range (δ, ppm)
C=O (Carbonyl) 160 - 180
C-2 150 - 160
C-3 120 - 130
C-4 135 - 145
C-4a 125 - 135
C-5 125 - 135
C-6 125 - 135
C-7 125 - 135
C-8 145 - 155

Infrared (IR) Spectroscopy for Characteristic Carbonyl Stretching Vibrations

Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. For this compound, the most prominent and diagnostic absorption is the carbonyl (C=O) stretching vibration. orgchemboulder.com Acid chlorides are known to exhibit a strong C=O stretching band at a higher frequency compared to other carbonyl compounds like ketones, esters, or amides. uobabylon.edu.iqlibretexts.org

This high-frequency absorption, typically found in the range of 1770–1820 cm⁻¹, is due to the inductive effect of the electronegative chlorine atom, which strengthens the C=O double bond. libretexts.orgpg.edu.pl In addition to the strong carbonyl peak, the IR spectrum of quinoline derivatives also shows characteristic bands for C=C and C=N stretching vibrations within the aromatic ring system, typically in the 1400–1600 cm⁻¹ region, as well as C-H stretching and bending vibrations. astrochem.orgresearchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Absorption Range (cm⁻¹) Intensity
C=O (Acid Chloride) 1770 - 1820 Strong
C=N (Aromatic) 1580 - 1650 Medium to Strong
C=C (Aromatic) 1400 - 1600 Medium to Strong
C-H (Aromatic) 3000 - 3100 Medium

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the precise determination of the molecular weight of a compound. nih.gov This method provides the exact mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and molecular formula of this compound and its derivatives. nih.govnih.gov

By comparing the experimentally measured accurate mass to the calculated theoretical mass for a proposed molecular formula, the identity of the compound can be confirmed. HRMS is also invaluable for characterizing the products of reactions involving this compound, confirming the successful incorporation of the quinoline-2-carbonyl moiety into other molecules.

Applications in High-Performance Liquid Chromatography (HPLC) with Derivatization

This compound serves as an effective derivatizing agent for High-Performance Liquid Chromatography (HPLC) analysis, particularly for compounds that lack a strong chromophore or fluorophore, such as aliphatic amines. scienceopen.com Derivatization converts these poorly detectable analytes into derivatives with strong UV or fluorescence signals, significantly enhancing the sensitivity and selectivity of the HPLC method. researchgate.netlibretexts.org

The reaction of this compound with primary and secondary amines proceeds readily to form stable amide derivatives. These derivatives possess the highly conjugated quinoline ring system, which imparts strong UV absorbance and often fluorescence, allowing for their detection at very low concentrations. researchgate.net This pre-column derivatization strategy is widely employed in various fields, including environmental and biomedical analysis, for the quantification of low-level amines. mdpi.comepa.gov The resulting derivatives are then separated on a suitable HPLC column, typically a reversed-phase C18 column, and detected by a UV or fluorescence detector. scienceopen.com

Computational and Theoretical Investigations of Quinoline 2 Carbonyl Chloride Systems

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. scirp.org It has been widely applied to quinoline (B57606) and its derivatives to determine optimized geometries, electronic properties, and thermodynamic parameters. rsc.orgresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a balance between accuracy and computational cost for molecules of this size. nih.gov

Studies on related quinoline compounds demonstrate that DFT can accurately predict structural parameters like bond lengths and angles, which show good agreement with experimental data obtained from X-ray diffraction. nih.govrjptonline.org For Quinoline-2-carbonyl chloride, DFT would be used to model the planar quinoline ring and the geometry of the carbonyl chloride substituent, providing a foundational understanding of its three-dimensional structure. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, also derived from DFT, is crucial for understanding the molecule's reactivity, indicating that charge transfer can occur within the molecule. scirp.org

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

A significant application of DFT is the prediction of spectroscopic parameters, which aids in the interpretation of experimental spectra. winterschool.cc For quinoline derivatives, theoretical calculations of vibrational frequencies (infrared and Raman) have been shown to correlate well with experimental findings after the application of appropriate scaling factors. scirp.orgnih.gov

For instance, in a study on the related 2-chloroquinoline-3-carboxaldehyde, DFT calculations at the B3LYP/6–311++G(d,p) level were used to compute the vibrational wavenumbers. nih.gov The theoretical spectra were then compared with experimental FT-IR and FT-Raman spectra, showing excellent agreement. Key vibrational modes for this compound that would be predicted include the C=O stretching frequency of the carbonyl chloride group, C-Cl stretching, and various C-C and C-N stretching and bending modes of the quinoline ring. Such theoretical predictions are invaluable for assigning peaks in experimental spectra with confidence.

Table 1: Representative Predicted Vibrational Frequencies for a Quinoline Derivative (2-chloroquinoline-3-carboxaldehyde)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C-H Stretch 3070 3072
C=O Stretch 1695 1698
C=C Stretch (ring) 1580 1582
C-Cl Stretch 750 751

Data is illustrative and based on findings for a structurally similar compound. nih.gov

Similarly, chemical shifts for ¹H and ¹³C NMR spectroscopy can be calculated. These predictions help in assigning complex spectra and verifying molecular structures. The accuracy of these predictions depends on the level of theory, basis set, and whether solvent effects are included in the model. unibo.it

Analysis of Conformational Preferences and Energetic Landscapes

For molecules with rotatable bonds, computational methods are essential for analyzing conformational preferences and mapping the potential energy surface. nih.gov In this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the carbonyl carbon to the C2 position of the quinoline ring.

DFT calculations can be used to determine the rotational barrier and identify the most stable conformers. By systematically rotating the carbonyl chloride group relative to the quinoline ring and calculating the energy at each step, an energetic landscape can be constructed. This analysis typically reveals that the planar conformer, where the carbonyl group is coplanar with the quinoline ring, is the most stable due to π-conjugation. The calculations would also identify higher-energy, non-planar transition states that separate the stable conformers. Understanding these energetic preferences is crucial as the conformation can significantly influence the molecule's reactivity and interactions.

Mechanistic Computational Studies of Reaction Pathways and Reactivity

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. researchgate.net By modeling reactants, transition states, and products, researchers can map out the entire reaction pathway and understand the factors that control reaction outcomes. For this compound, which is an acyl chloride, mechanistic studies would likely focus on nucleophilic acyl substitution reactions.

Elucidation of Transition States and Activation Barriers

To understand a reaction mechanism, it is critical to identify the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are used to locate the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state is the activation barrier (activation energy), which is a key determinant of the reaction rate. For the reaction of this compound with a nucleophile, computational studies could model the tetrahedral intermediate and the transition states leading to its formation and collapse, providing a detailed picture of the reaction pathway.

Analysis of Regioselectivity and Stereoselectivity

Computational studies provide profound insights into why a reaction favors one product isomer over another (regioselectivity) or one stereoisomer over another (stereoselectivity). For reactions involving the quinoline ring itself, such as electrophilic or nucleophilic aromatic substitution, DFT can be used to predict the most likely site of attack.

A pertinent example is seen in studies of palladium-catalyzed C-H arylation of quinoline N-oxides, where DFT calculations were used to understand the observed C8-selectivity. nih.gov The calculations showed that the activation barrier for C-H activation at the C8 position was lower than at the C2 position, explaining the experimental outcome. Similar computational approaches could be applied to reactions of this compound to predict and rationalize the regioselectivity of, for example, functionalization on the quinoline ring.

Influence of Electronic, Steric, and Solvation Effects on Site Selectivity

The factors governing site selectivity can be dissected computationally into electronic, steric, and solvation effects.

Electronic Effects : These relate to the distribution of electrons in the molecule. By analyzing the calculated molecular orbitals, charge distribution, and electrostatic potential maps, researchers can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. rjptonline.orgnih.gov For this compound, the carbonyl carbon is highly electrophilic, making it the primary site for nucleophilic attack.

Steric Effects : These arise from the spatial arrangement of atoms. Computational models can quantify the steric hindrance around different reactive sites. In the aforementioned study on quinoline N-oxides, steric clashes were found to destabilize the transition state for C2-arylation, thus favoring the C8 position. nih.gov

Solvation Effects : The solvent can significantly influence reaction pathways and selectivity. Computational models can incorporate the effects of a solvent either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). These calculations can reveal how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby altering the energetic landscape of the reaction. nih.gov

By systematically analyzing these contributing factors through computational studies, a comprehensive understanding of the reactivity and selectivity of this compound can be achieved.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties and structural features that influence a molecule's efficacy, QSAR models serve as a predictive tool in the design of new, more potent therapeutic agents. researchgate.netnih.gov

In the context of quinoline derivatives, various 2D and 3D-QSAR studies have been conducted to guide the rational design of compounds for diverse therapeutic targets, including cancer and infectious diseases. nih.govmdpi.com These models are built using a dataset of molecules with known biological activities. mdpi.com For instance, a study on quinoline derivatives as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer, utilized machine learning methods to develop predictive QSAR models. nih.gov Another study focused on quinoline derivatives as anti-gastric cancer agents, employing Comparative Molecular Field Analysis (CoMFA) to create a 3D-QSAR model. nih.gov

The process involves calculating a wide range of molecular descriptors for each compound, which can be categorized as 2D (e.g., topological indices, molecular weight) or 3D (e.g., steric and electrostatic fields). nih.gov Statistical methods, such as Partial Least Squares (PLS) regression or various machine learning algorithms like k-nearest neighbors (KNN) and gradient boosting (GB), are then used to build the model. nih.govnih.gov

The predictive power and reliability of these models are rigorously assessed through internal and external validation techniques. nih.gov Key statistical metrics include the coefficient of determination (R²), which measures the correlation between predicted and observed activities, and the cross-validated coefficient of determination (q² or Q²), which assesses the model's predictive ability. nih.govnih.gov For example, a CoMFA model for quinoline derivatives targeting gastric cancer cell lines showed a Q² of 0.625 and an R² of 0.913, indicating good predictive capability. nih.gov Similarly, a model developed for antimalarial quinoline derivatives against Plasmodium falciparum yielded a predictive r² of 0.845 for the test set. mdpi.com

The insights gained from these models, often visualized through contour maps in 3D-QSAR, highlight which structural modifications are likely to enhance biological activity. nih.gov This information is invaluable for the rational design of new derivatives with improved therapeutic potential before undertaking their actual chemical synthesis. nih.gov

Table 1: Examples of QSAR Models for Quinoline Derivatives

QSAR Model TypeTarget/ApplicationKey Statistical MetricsPrimary Findings/DescriptorsReference
3D-QSAR (CoMFA)Anti-gastric cancer (Serine/threonine kinase STK10 inhibition)q² = 0.625, R² = 0.913, R²_Test = 0.875Steric and electrostatic fields are critical for activity. Contour maps guided the design of new, more potent compounds. nih.gov
2D & 3D QSAR (ML)P-glycoprotein (ABCB1) InhibitionR² = 0.95, RMSE = 0.283 (for Gradient Boosting model)A single descriptor model showed high predictive quality, explaining the origin of inhibitory activity. nih.gov
2D & 3D QSAR (CoMFA/CoMSIA)Anti-malarial (Plasmodium falciparum)r²_test CoMSIA = 0.876, r²_test 2D-QSAR = 0.845Contour maps suggested that additional aromatic rings could enhance π-stacking interactions with the biological target. mdpi.com
3D-QSAR (CoMFA/CoMSIA)Anti-cancer (Hepatocellular Carcinoma)CoMFA: Q² = 0.68, r²_ext = 0.96; CoMSIA: Q² = 0.57, r²_ext = 0.97The hydrophobic field was identified as the largest contributor (58%) to the model, guiding the design of new inhibitors. biointerfaceresearch.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods that provide detailed insights into how a ligand, such as a derivative of this compound, interacts with its biological target, typically a protein or enzyme. mdpi.comscilit.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique is crucial for understanding the binding mode and affinity of potential drug candidates. mdpi.com For quinoline derivatives, docking studies have been instrumental in elucidating their interactions with various targets, including HIV reverse transcriptase, the SARS-CoV-2 main protease (Mpro), and kinases involved in DNA damage response (DDR). nih.govnih.govmdpi.com

The process involves computationally placing the ligand into the active site of the target protein and scoring the different poses based on factors like binding energy. nih.govsemanticscholar.org Lower binding energy values typically indicate a more stable and favorable interaction. For example, in a study of quinoline derivatives as potential HIV reverse transcriptase inhibitors, one compound exhibited a high docking score of -10.67, suggesting strong binding affinity. nih.gov Similarly, docking studies of quinoline derivatives against the SARS-CoV-2 Mpro enzyme revealed hydrogen bonding and π-interactions with key amino acid residues like His41 and Glu166. nih.gov

Table 2: Molecular Docking Results for Quinoline Derivatives

Ligand (Quinoline Derivative)Protein Target (PDB ID)Binding Affinity / Docking Score (kcal/mol)Key Interacting ResiduesReference
Pyrazoline-containing quinolineHIV Reverse Transcriptase (4I2P)-10.67Not specified nih.gov
Substituted quinoline derivative (Compound 5)SARS-CoV-2 Mpro (6LU7)Not specifiedHis41, His164, Glu166, Tyr54, Asp187 nih.gov
Quinoline-3-carboxamide (Compound 6f)ATM KinaseNot specifiedTyr(73), Asp(207) mdpi.com
2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative (Compound 17)P-glycoprotein (6C0V)-9.22Hydrophobic and H-bond interactions nih.gov

Molecular Dynamics (MD) Simulations extend the static picture provided by docking by simulating the movements of the ligand-protein complex over time. researchgate.net This provides a dynamic view of the interaction, assessing the stability of the complex and the flexibility of its components in a simulated physiological environment. nih.govresearchgate.net

MD simulations are performed on the most promising ligand-protein complexes identified through docking. nih.gov The simulation tracks the trajectory of atoms over a set period, often nanoseconds, allowing for the analysis of various parameters. nih.gov Key analyses include the Root Mean Square Deviation (RMSD), which measures the stability of the protein and ligand over time, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. nih.govmdpi.com

For instance, a 100-nanosecond MD simulation of a quinoline derivative bound to a serine/threonine protein kinase was used to confirm the stability of the docked pose. nih.gov Another study on a quinoline derivative inhibiting the SARS-CoV-2 protease showed that the protein-ligand complex remained stable throughout the simulation, with intermolecular hydrogen bonds forming between the ligand and key residues like Glu166 and Gln189, validating the docking results. nih.govresearchgate.net Analysis of the Solvent Accessible Surface Area (SASA) and hydrogen bonding patterns further helps to understand the inhibitory properties of the compound. nih.gov

Table 3: Parameters from Molecular Dynamics (MD) Simulations of Quinoline Derivatives

SystemSimulation TimeKey Analyses PerformedPrimary FindingsReference
Quinoline derivative - Serine/threonine protein kinase100 nsRMSDThe simulation confirmed the stability of the ligand-protein complex in an aqueous environment. nih.govmdpi.com
Quinoline derivative (Compound 5) - SARS-CoV-2 MproNot specifiedRMSD, RMSF, SASA, Hydrogen Bonding, Binding Free EnergyThe complex was stable, with strong hydrogen bond interactions between the ligand and residues Glu166 and Gln189. nih.govresearchgate.net
Quinoline-3-carboxamide (Compound 6f) - ATM Kinase100 nsRMSDThe protein's secondary structure was stable throughout the simulation, with strong π-π stacking interactions observed. mdpi.com

Together, these computational approaches provide a comprehensive, multi-level understanding of how quinoline-based compounds interact with biological targets, thereby accelerating the process of drug discovery and development. nih.gov

Future Research Directions and Current Challenges

Development of Novel and Highly Selective Synthetic Methodologies

A primary challenge in working with quinoline-2-carbonyl chloride lies in the development of synthetic methods that are both efficient and highly selective. The conventional synthesis, which often involves reacting quinoline-2-carboxylic acid with chlorinating agents like thionyl chloride or oxalyl chloride, faces notable limitations. smolecule.commdpi.com A significant issue with using thionyl chloride, often in the presence of dimethylformamide (DMF) as a catalyst, is the potential for undesired side reactions. nih.gov Specifically, chlorination of the quinoline (B57606) ring at the 4-position can occur, leading to the formation of 4-chlorothis compound as a by-product. nih.govresearchgate.net Attempts to optimize reaction conditions such as temperature and reagent ratios to minimize this by-product have often been unsuccessful, necessitating difficult chromatographic separation. nih.gov

To circumvent these issues, researchers are exploring milder and more selective reagents. The use of oxalyl chloride, for instance, has been shown to provide milder conditions that can prevent the unwanted chlorination of the quinoline nucleus. mdpi.comnih.gov Beyond alternative reagents, innovative approaches are being developed to improve efficiency and align with the principles of green chemistry. Microwave-assisted synthesis represents a promising direction, offering a more environmentally friendly pathway that can lead to faster reaction times and high yields in the direct amidation of quinoline-2-carboxylic acid derivatives, bypassing the need to isolate the acyl chloride intermediate. nih.govresearchgate.net The development of such novel methodologies is crucial for producing a wide range of quinoline derivatives with high purity, which is essential for both research and potential industrial applications.

Synthetic MethodCommon Reagent(s)Key Challenges & Future Directions
Conventional Chlorination Thionyl Chloride, DMFFormation of 4-chloro by-product, purification difficulties. nih.gov
Milder Chlorination Oxalyl ChloridePrevents undesirable ring chlorination, offering higher selectivity. mdpi.comnih.gov
Microwave-Assisted Synthesis Quinoline-2-carboxylic acid/esters, AminesFaster reactions, high yields, eco-friendly, avoids isolation of reactive intermediates. nih.govresearchgate.net
Industrial Production Continuous Flow ReactorsAims to optimize yield and purity under controlled conditions for large-scale synthesis. smolecule.com

Discovery of Underexplored Biological Activities and Therapeutic Applications

Derivatives synthesized from this compound have demonstrated a wide spectrum of biological activities, establishing the quinoline scaffold as a privileged structure in medicinal chemistry. smolecule.com Research has confirmed their potential as anti-cancer, antimicrobial, and anti-inflammatory agents. smolecule.com Specific applications include the development of antifungal and antistaphylococcal compounds. nih.gov Furthermore, certain quinoline-2-carboxamides have shown potent activity against various mycobacterial species, including strains of M. tuberculosis, with some exhibiting higher efficacy than standard treatments like isoniazid. nih.govresearchgate.net

Despite these findings, the full therapeutic potential of this class of compounds remains largely untapped. Future research should focus on exploring previously underexplored biological targets. For example, while anticancer activity has been noted, investigations into specific mechanisms, such as the inhibition of tumor growth or the disruption of angiogenesis, are ongoing. smolecule.com There is significant opportunity to screen these compounds against a broader range of cancer cell lines, including multi-drug resistant variants. Other promising, yet less explored, areas include their application as antiprotozoal agents, with some boron-containing derivatives showing activity against Trypanosoma brucei brucei, the parasite responsible for African sleeping sickness. google.com Additionally, the discovery of quinoline-based inhibitors for Jumonji histone demethylases opens a new frontier for epigenetic-based therapies. nih.gov A systematic approach to screening diverse libraries of this compound derivatives against novel biological targets could lead to the discovery of first-in-class therapeutic agents.

Biological ActivitySpecific ExamplesPotential Future Applications
Antimicrobial Antifungal, Antistaphylococcal, Antitubercular agents. nih.govnih.govDevelopment of drugs for resistant bacterial and fungal strains.
Anticancer Inhibition of tumor growth, disruption of angiogenesis. smolecule.comTargeting specific cancer pathways, treatment for multi-drug resistant tumors.
Enzyme Inhibition Jumonji histone demethylase inhibitors. nih.govEpigenetic therapies for cancer and other diseases.
Antiprotozoal Activity against Trypanosoma brucei brucei. google.comNew treatments for neglected tropical diseases.
Herbicidal Inhibition of photosynthetic electron transport. nih.govDevelopment of novel herbicides with specific modes of action.

Integration of Cutting-Edge Computational and Experimental Techniques for Rational Design

The synergy between computational modeling and experimental synthesis is becoming indispensable for the rational design of novel molecules derived from this compound. Computational techniques provide deep insights into molecular interactions and reaction mechanisms, guiding the synthesis of compounds with enhanced potency and selectivity. For instance, Density Functional Theory (DFT) calculations have been employed to investigate the reaction mechanisms involving this compound, confirming that it proceeds through a concerted nucleophilic substitution pathway via a single transition state. smolecule.com

In the context of drug discovery, molecular docking is a powerful tool for predicting how these molecules will bind to biological targets. This approach was instrumental in the development of potent Jumonji histone demethylase inhibitors, where docking studies informed the design of linked fragments, leading to a significant improvement in binding affinity. nih.gov Such computational predictions, when validated by experimental X-ray crystallography, provide an atomic-level understanding of the binding mode and pave the way for further optimization. nih.gov This iterative cycle of computational prediction, chemical synthesis, and experimental validation accelerates the discovery process, allowing researchers to design molecules with desired biological activities more efficiently than through traditional screening methods alone.

Addressing Challenges in Process Intensification and Scale-Up for Industrial Relevance

Translating the synthesis of this compound and its derivatives from the laboratory bench to an industrial scale presents significant challenges related to process intensification, cost-effectiveness, and safety. The formation of impurities, such as the previously mentioned 4-chloro by-product, is a major hurdle for large-scale production, as it necessitates costly and time-consuming purification steps. nih.gov Traditional batch processing methods, often involving refluxing with excess reagents for extended periods, are not always suitable for industrial manufacturing due to issues with heat transfer, reaction control, and safety. smolecule.com

To address these limitations, a shift towards modern manufacturing technologies is essential. The use of continuous flow reactors is a key strategy for process intensification in an industrial setting, as it allows for better control over reaction conditions, improved safety, and potentially higher yields and purity. smolecule.com Furthermore, adopting principles of Quality by Design (QbD) can help in systematically understanding and controlling the manufacturing process to ensure consistent product quality. bioleagues.com Overcoming these scale-up challenges is critical for the commercialization of any new therapeutic agents or high-value materials derived from this compound, ensuring that laboratory discoveries can be translated into real-world applications.

Q & A

Q. What are the optimal synthetic routes for preparing Quinoline-2-carbonyl chloride, and how can undesired chlorination of the quinoline nucleus be mitigated?

this compound is typically synthesized via chlorination of 2-quinaldic acid. To avoid chlorination of the quinoline ring, oxalyl chloride is preferred over thionyl chloride due to its milder reactivity. The reaction is conducted under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF), followed by purification via recrystallization. Key precautions include strict temperature control (0–5°C) and inert gas purging to prevent hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For example:

  • ¹H NMR : Signals at δ 7.73–8.68 ppm correspond to aromatic protons, with splitting patterns confirming substitution positions .
  • IR : Peaks at 1647–1670 cm⁻¹ confirm carbonyl (C=O) stretching vibrations . High-resolution mass spectrometry (HRMS) further validates molecular weight, as seen in ESI-MS data (e.g., [M+H]⁺ = 335 m/z for a carboxamide derivative) .

Q. How should researchers handle this compound to ensure stability during storage and reactions?

Store under inert atmosphere (argon/nitrogen) at –20°C in moisture-proof containers. Use anhydrous solvents (e.g., DCM, THF) and desiccants like molecular sieves during reactions to prevent hydrolysis. Immediate use after synthesis is recommended due to its reactivity .

Advanced Research Questions

Q. What strategies minimize competing side reactions when using this compound in amide coupling reactions?

Side reactions (e.g., hydrolysis, dimerization) are mitigated by:

  • Employing coupling agents like TEA (triethylamine) to neutralize HCl byproducts .
  • Optimizing stoichiometry (1:1.2 molar ratio of amine to acyl chloride) .
  • Conducting reactions at 40°C in DCM to balance reactivity and selectivity . Monitoring via TLC or HPLC ensures reaction completion before workup.

Q. How can discrepancies in NMR data for Quinoline-2-carbonoxamide derivatives be resolved?

Contradictions often arise from rotameric equilibria or solvent effects. Strategies include:

  • Using DMSO-d₆ as a solvent to stabilize conformers .
  • Variable-temperature NMR to observe dynamic processes.
  • Comparing experimental data with computational simulations (e.g., DFT-based chemical shift predictions) .

Q. What bioisosteric replacements for this compound enhance biological activity in drug design?

Substituting the quinoline core with naphthalene or pyrimidoquinoline scaffolds improves target affinity. For example:

  • Pyrimido[4,5-b]quinoline derivatives exhibit enhanced anticancer activity via topoisomerase inhibition .
  • Benzanilide-biphenyl bioisosteres improve ABCG2 modulation efficacy .

Methodological Recommendations

  • Synthetic Reproducibility : Always include detailed experimental procedures in supplementary materials, specifying equivalents, reaction times, and purification methods .
  • Data Validation : Cross-reference spectral data with literature and computational models to resolve ambiguities .
  • Ethical Reporting : Disclose all reaction failures and optimization steps to aid reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.